BenchChemオンラインストアへようこそ!

Cysteinyl samrotecan

ADC linker stability biotransformation DAR retention

Cysteinyl samrotecan refers to the drug-linker construct utilized in puxitatug samrotecan (AZD8205), an investigational antibody-drug conjugate (ADC) comprising an anti-B7-H4 IgG1 antibody conjugated via reduced interchain cysteines to a novel topoisomerase I inhibitor payload. The compound is classified within the camptothecin family and functions as a cytotoxic warhead delivered selectively to B7-H4-expressing tumor cells.

Molecular Formula C60H84N8O20S
Molecular Weight 1269.4 g/mol
Cat. No. B12375892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteinyl samrotecan
Molecular FormulaC60H84N8O20S
Molecular Weight1269.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SCC(C(=O)O)N)O
InChIInChI=1S/C60H84N8O20S/c1-5-60(79)42-31-46-53-40(33-68(46)56(74)41(42)34-88-59(60)78)38-7-6-8-39-44(9-10-45(64-53)51(38)39)65-54(72)37(4)63-55(73)52(36(2)3)66-49(70)12-15-80-17-19-82-21-23-84-25-27-86-29-30-87-28-26-85-24-22-83-20-18-81-16-13-62-48(69)11-14-67-50(71)32-47(57(67)75)89-35-43(61)58(76)77/h9-10,31,36-37,43,47,52,79H,5-8,11-30,32-35,61H2,1-4H3,(H,62,69)(H,63,73)(H,65,72)(H,66,70)(H,76,77)/t37-,43-,47?,52-,60-/m0/s1
InChIKeyREAYKXFFPHTHMW-KOKFKPPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cysteinyl Samrotecan: Key Procurement Considerations for the B7-H4 ADC Drug-Linker Conjugate


Cysteinyl samrotecan refers to the drug-linker construct utilized in puxitatug samrotecan (AZD8205), an investigational antibody-drug conjugate (ADC) comprising an anti-B7-H4 IgG1 antibody conjugated via reduced interchain cysteines to a novel topoisomerase I inhibitor payload [1]. The compound is classified within the camptothecin family and functions as a cytotoxic warhead delivered selectively to B7-H4-expressing tumor cells [1]. The molecular weight is 1269.4 g/mol with a molecular formula of C60H84N8O20S [1].

Why In-Class Substitution of Cysteinyl Samrotecan Drug-Linker Is Not Supported by Evidence


In-class substitution of cysteinyl samrotecan with other B7-H4-directed ADCs or topoisomerase I inhibitor-based conjugates is not supported due to meaningful differences in linker stability, DAR retention, and clinical activity profiles. Direct comparative biotransformation studies demonstrated that the specific Val-Ala-PEG8-TOP1i linker-payload design of AZD8205 provided superior in vivo DAR stability relative to alternative Val-Ala and Gly-Gly-Phe-Gly linker configurations without PEG8 spacers [1]. Additionally, clinical efficacy varies substantially across B7-H4 ADC programs: puxitatug samrotecan has reported ORR values of 20.9% in heavily pretreated solid tumors (ESMO 2024), 34.6%-38.5% in endometrial cancer, and 29.6%-40.0% in HR+/HER2- breast cancer, while comparator B7-H4 ADCs GSK5733584 (48.5% ORR in PROC) and felmetatug vedotin (development discontinued) show distinct activity and development outcomes that preclude simple interchangeability [2][3]. These linker-, stability-, and indication-specific performance differences mean that generic substitution cannot be justified without direct experimental validation.

Cysteinyl Samrotecan (AZD8205 Drug-Linker) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Superior In Vivo DAR Stability: Cysteinyl Samrotecan Linker vs. Alternative Val-Ala and Gly-Gly-Phe-Gly Designs

In a systematic comparative biotransformation study, four ADC constructs with identical B7-H4 antibody but different linker-payload designs were evaluated in vivo using immunocapture-LCMS. The AZD8205 design (cysteine-conjugated Val-Ala-PEG8-TOP1i) demonstrated durable structural and conjugation stability that was superior to ADC2 and ADC3 constructs lacking the PEG8 spacer or utilizing Gly-Gly-Phe-Gly linkers [1]. The mechanistic basis for this improved stability was competition of the thio-succinimide hydrolysis reaction over retro-Michael deconjugation, a critical structural determinant directly informing the selection of this specific drug-linker for clinical development [1].

ADC linker stability biotransformation DAR retention thio-succinimide hydrolysis

Preclinical PDX Efficacy: 69% ORR with Single-Dose AZD8205 and HRD Correlation

In a study of 26 patient-derived xenograft (PDX) tumors spanning multiple solid tumor types, a single intravenous administration of 3.5 mg/kg AZD8205 provided a 69% overall response rate (ORR) according to modified RECIST criteria [1]. Response correlated with homologous recombination repair deficiency (HRD) status and, notably, with elevated B7-H4 expression in HRR-proficient models [1]. The selection of the Val-Ala-PEG8-TOP1i payload AZ14170133 (samrotecan) was informed by comparative studies showing improved stability, efficacy, and safety compared with other linker-payload ADCs evaluated [1].

PDX models HRD preclinical efficacy topoisomerase I inhibitor

Clinical Activity in Endometrial Cancer: 34.6%-38.5% ORR with 7-Month mPFS vs. Chemotherapy Comparators

In the phase 1/2a BLUESTAR study (NCT05276548), puxitatug samrotecan demonstrated objective response rates (ORRs) of 34.6% (2.0 mg/kg cohort, n=26) and 38.5% (2.4 mg/kg cohort, n=26) in heavily pretreated advanced/metastatic endometrial cancer patients, with median progression-free survival (mPFS) of 7.0 months in both dose cohorts [1]. The 12-week disease control rates were 80.8% and 84.6% respectively [1]. Notably, B7-H4 is expressed in approximately 73% of endometrial cancers, providing a defined patient selection biomarker [1]. A Phase III trial (Bluestar-Endometrial01) is now actively comparing puxitatug samrotecan monotherapy against standard-of-care chemotherapy in this indication [2].

endometrial cancer objective response rate progression-free survival B7-H4 expression

Safety Profile in Heavily Pretreated Population: Grade ≥3 Neutropenia 34%, Anemia 17%, Only 2 Discontinuations

In the first-in-human Phase I/II trial presented at ESMO 2024, puxitatug samrotecan was evaluated in 47 heavily pretreated patients (median 5 prior lines of therapy). Among 44 patients treated at ≥1.6 mg/kg, the most common Grade ≥3 adverse events were neutropenia (34%), anemia (17%), and decreased white blood cell count (17%) [1]. Despite 91.5% of patients experiencing any-grade treatment-related AEs and 55.3% experiencing Grade ≥3 AEs, only 2 patients (approximately 4%) discontinued treatment due to toxicities—an important tolerability metric in this heavily pretreated population [1]. The safety profile was deemed manageable and consistent with the topoisomerase I inhibitor mechanism of action [1]. Two dose-limiting toxicities occurred at 3.2 mg/kg, establishing 1.6-2.4 mg/kg as the recommended Phase 2 dose range [2].

ADC toxicity neutropenia safety profile tolerability

B7-H4 ADC Landscape Positioning: Comparative ORR and Development Status

Across the B7-H4 ADC competitive landscape, puxitatug samrotecan (AZD8205) occupies a defined efficacy and development position. In the Phase 1/2a BLUESTAR trial across solid tumors (ESMO 2024), ORR was 20.9% (9/44 PRs) at ≥1.6 mg/kg, including 25% (3/12 PRs) in breast cancer [1]. By comparison, felmetatug vedotin (SGN-B7H4V/PF-08046048) demonstrated ORR of 20% (4/20) in a Phase 1 study, but development was subsequently discontinued based on clinical data indicating unlikelihood of meaningful improvement over standard-of-care chemotherapy [2][3]. GSK5733584 (HS-20089) achieved a confirmed ORR of 48.5% in platinum-resistant ovarian cancer (Phase 2, n=33), though with mPFS of 6.4 months, and is in Phase 3 development [4]. XMT-1660 (emiltatug ledadotin) employs a distinct DolaLock auristatin payload and is in Phase 1 development [5].

B7-H4 ADC comparative efficacy ADC development clinical benchmarking

DAR Design Differentiation: Cysteinyl Conjugation Yields DAR 8 with Durable Retention

Puxitatug samrotecan is constructed via random conjugation to reduced interchain cysteines of the anti-B7-H4 antibody, achieving a drug-to-antibody ratio (DAR) of 8 . The biotransformation study confirmed durable DAR retention in vivo, with the thio-succinimide hydrolysis pathway outcompeting retro-Michael deconjugation—a mechanistic feature that distinguishes this construct from ADCs with less stable linker chemistries [1]. By comparison, felmetatug vedotin (discontinued) utilized a DAR of 4 with an MMAE payload [2]; GSK5733584 employs a DAR of 6 [2]; XMT-1660 uses a proprietary DolaLock auristatin with controlled bystander effect at unspecified DAR [3].

drug-to-antibody ratio cysteine conjugation DAR stability ADC design

Cysteinyl Samrotecan (AZD8205 Drug-Linker) Optimal Procurement Scenarios: Evidence-Based Applications


Preclinical ADC Linker Stability and Biotransformation Studies

Researchers investigating ADC linker design and in vivo stability should prioritize cysteinyl samrotecan as a reference standard for durable DAR retention. The compound's Val-Ala-PEG8 linker design demonstrated superior stability versus non-PEGylated comparators in direct head-to-head biotransformation studies using immunocapture-LCMS, with mechanistic validation of thio-succinimide hydrolysis as the stabilizing pathway [1]. This makes the drug-linker suitable for comparative linker stability studies, bioanalytical method development for DAR monitoring, and investigations of payload release kinetics.

B7-H4-Expressing Tumor Model Efficacy Studies

For preclinical efficacy studies in B7-H4-expressing xenograft models, cysteinyl samrotecan (as the ADC puxitatug samrotecan) provides a validated reference compound. A single 3.5 mg/kg dose achieved 69% ORR across 26 PDX models, with response correlating with HRD status and B7-H4 expression levels [1]. This established efficacy profile supports its use as a positive control in PDX or CDX studies evaluating novel B7-H4-targeted agents, or in combination studies with PARP inhibitors (e.g., AZD5305) where HRD status may predict enhanced activity [1].

Topoisomerase I Inhibitor Payload Comparator Studies

The samrotecan payload (exatecan derivative; topoisomerase I inhibitor) offers a distinct warhead for comparative ADC studies. Researchers comparing payload classes (topoisomerase I inhibitors vs. microtubule inhibitors vs. DNA-damaging agents) can utilize this drug-linker to benchmark TOP1i-based ADC performance against vedotin-type (MMAE, e.g., felmetatug vedotin) or DolaLock-type (auristatin F-HPA, e.g., XMT-1660) B7-H4 ADCs [1][2]. The established clinical safety profile—Grade ≥3 neutropenia 34%, anemia 17%—provides a reference toxicity benchmark for preclinical toxicology studies of novel TOP1i payloads [3].

Endometrial and Ovarian Cancer Translational Research

For translational research programs focused on gynecologic malignancies, cysteinyl samrotecan represents the most clinically advanced B7-H4 ADC with Phase 3 development ongoing in endometrial cancer (Bluestar-Endometrial01) [1]. The reported efficacy in endometrial cancer (ORR 34.6-38.5%, mPFS 7.0 months) and ovarian cancer (responses observed in Phase 1) supports its use in biomarker discovery studies correlating B7-H4 expression levels, HRD status, or resistance mechanisms with ADC response [2][3]. Procurement is justified for studies requiring clinically validated B7-H4 ADC reference material with defined efficacy benchmarks in these indications.

Quote Request

Request a Quote for Cysteinyl samrotecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.